REACTION_CXSMILES
|
[Cl:1][CH:2](Cl)[CH3:3].[C:5]1([CH3:25])[CH:10]=[C:9]([CH3:11])[CH:8]=[C:7]([CH3:12])[C:6]=1[NH:13][CH:14]=[N:15][C:16]1[C:21]([CH3:22])=[CH:20][C:19]([CH3:23])=[CH:18][C:17]=1[CH3:24]>>[Cl-:1].[C:21]1([CH3:22])[CH:20]=[C:19]([CH3:23])[CH:18]=[C:17]([CH3:24])[C:16]=1[NH+:15]1[CH2:3][CH2:2][N:13]([C:6]2[C:7]([CH3:12])=[CH:8][C:9]([CH3:11])=[CH:10][C:5]=2[CH3:25])[CH2:14]1 |f:2.3|
|
Name
|
|
Quantity
|
1.36 mL
|
Type
|
reactant
|
Smiles
|
ClC(C)Cl
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C1(=C(C(=CC(=C1)C)C)NC=NC1=C(C=C(C=C1C)C)C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
with stirring to 120° C. for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added to a schlenk flask
|
Type
|
CUSTOM
|
Details
|
The tube was evacuated until solvent
|
Type
|
CUSTOM
|
Details
|
to bubble
|
Type
|
CUSTOM
|
Details
|
sealed
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled
|
Type
|
ADDITION
|
Details
|
added to toluene (40 mL)
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
FILTRATION
|
Details
|
While still hot, the precipitate was collected by vacuum filtration
|
Type
|
WASH
|
Details
|
washed with toluene (5 mL)
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].C1(=C(C(=CC(=C1)C)C)[NH+]1CN(CC1)C1=C(C=C(C=C1C)C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.3 g | |
YIELD: PERCENTYIELD | 49% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |